molecular formula C8H10O3 B3109967 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel- CAS No. 17791-33-2

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-

Cat. No. B3109967
CAS RN: 17791-33-2
M. Wt: 154.16 g/mol
InChI Key: OZONFNLDQRXRGI-LYFYHCNISA-N
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Description

The compound “7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-” is a chemical compound with a molecular weight of 152.15 . The compound is in the form of a powder .


Synthesis Analysis

The synthesis of a similar compound, 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester, has been described in a paper . The first step is a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate . A remarkably difficult ketal hydrolysis reaction was effected by treatment with HCl .


Molecular Structure Analysis

The IUPAC name of the compound is 7-oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid . The InChI code is 1S/C8H8O3/c9-7-4-1-2-5(7)6(3-4)8(10)11/h1-2,4-6H,3H2,(H,10,11) .


Chemical Reactions Analysis

The compound is an intermediate in a useful synthesis of 4,4-dialkyl-2-butenolides . This synthesis is based on a reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 152.15 . It is in the form of a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Anticancer Potential and Structural Modifications

Research highlights the importance of norcantharidin, a compound related to 7-oxabicyclo[2.2.1]heptane, which serves as a lead compound for structural modification to produce analogs with anticancer properties. Norcantharidin analogs, by inhibiting protein phosphatases, show promise in cancer therapy due to their improved activity and reduced toxicity compared to their parent compounds. This underscores the potential of structural modifications in developing more effective anticancer compounds (Deng & Tang, 2011).

Contributions to Chemical Synthesis

The oxidation of cyclohexene, which can lead to products including 7-oxabicyclo[4.1.0]heptane, plays a significant role in the chemical industry. These oxidation products are widely used as intermediates in the synthesis of various industrially relevant compounds. Controlled and selective catalytic oxidation processes for cyclohexene are crucial for achieving targeted products, highlighting the compound's importance in synthetic chemistry and industrial applications (Cao et al., 2018).

Atmospheric Chemistry and Environmental Impact

The study of lactones, including compounds related to 7-oxabicyclo[2.2.1]heptane, in atmospheric chemistry reveals their potential environmental impact. These compounds, deriving from biofuel candidates, can undergo reactions that produce various by-products. Understanding these reactions is crucial for assessing the atmospheric and environmental implications of biofuel use and related compounds (Ausmeel et al., 2017).

Safety and Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

methyl (1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZONFNLDQRXRGI-LYFYHCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C=CC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H]2C=C[C@H]1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-
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7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-
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7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-
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7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-
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7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-
Reactant of Route 6
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-

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